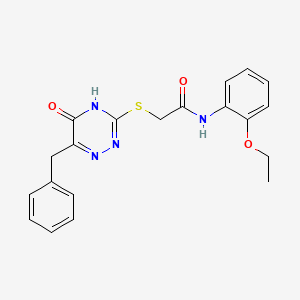
1-(2-Chlorophenyl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-2-propanol is a chemical compound that is related to Ketamine . It is also known as Ethanone, 1-(2-chlorophenyl)- . The empirical formula of this compound is C13H16ClNO and it has a molecular weight of 237.73 .
Synthesis Analysis
The synthesis of this compound has been done in five steps . The process begins with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid, 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium)ethane] imidazolium hydrogen sulfate to obtain 1-(2-chlorophenyl)-cyclohexene . The oxidation of the synthesized alkene by potassium permanganate gives the corresponding hydroxy ketone intermediate. The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of ketamine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-(2-Chlorophenyl)-2-propanol include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, dehydration, oxidation, imination, and rearrangement .Applications De Recherche Scientifique
Antidepressant Agent Research
1-(2-Chlorophenyl)-2-propanol and its analogues have been studied for their potential as antidepressant agents. One notable study involved the synthesis and evaluation of a series of analogues of 1-(2-Chlorophenyl)-2-propanol, focusing on their antidepressant properties and side effect profiles. The study identified 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol hydrochloride as a promising candidate for further evaluation due to its effective antidepressant activity and relative lack of anticholinergic side effects (Clark et al., 1979).
Catalysis in Organic Synthesis
A chloro-containing chiral β-amino alcohol derived from 1-(2-Chlorophenyl)-2-propanol was developed and used as a catalyst for the enantioselective borane reduction of prochiral ketones. This research highlighted the effectiveness of the compound as a catalyst, particularly in comparison to similar structures without a halogen atom (Shen et al., 1997).
Chemical Reactions and Interactions
Studies have explored the chemical reactions and interactions involving 1-(2-Chlorophenyl)-2-propanol. For example, research on the reaction of tertiary alcohols with triphenylphosphine–carbon tetrachloride provided insights into the reaction mechanisms and kinetics, which are relevant for understanding the behavior of compounds like 1-(2-Chlorophenyl)-2-propanol under different conditions (Dabbagh & Faghihi, 2000).
Soil Contamination and Remediation
Research has also been conducted on the use of compounds like 1-propanol, which is structurally related to 1-(2-Chlorophenyl)-2-propanol, in the remediation of soil contamination. Studies have examined the effectiveness of cosolvents, such as 1-propanol, in enhancing the solubility and removal of persistent organic pollutants from contaminated soils (Smith et al., 2004).
NMR Studies and Structural Analysis
NMR spectroscopy has been used to study compounds related to 1-(2-Chlorophenyl)-2-propanol, such as 1-p-chlorophenyl-1-hydroxy-2-propanone. These studies are crucial for understanding the molecular structure and behavior of these compounds, which can inform further applications in various fields (Warren et al., 1971).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-chlorophenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTQXZXPSPFFSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-2-propanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[(hydroxyimino)methyl]-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2627495.png)
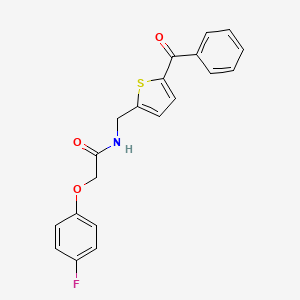
![2-[(4-fluorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2627499.png)
![(2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2627500.png)

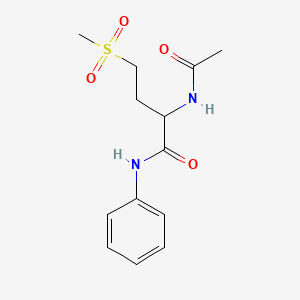
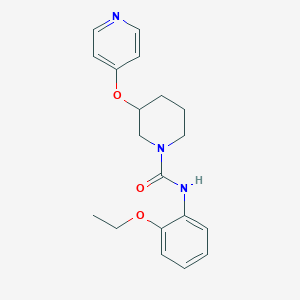
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2627507.png)
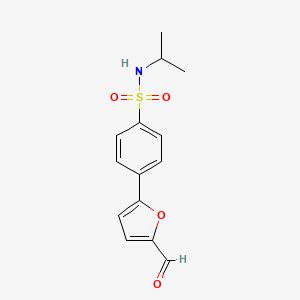
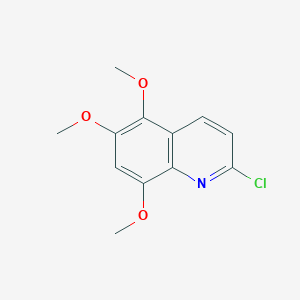
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide](/img/structure/B2627512.png)
![2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2627513.png)
